

An In-depth Technical Guide to Methyl (methylthio)acetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl (methylthio)acetate**

Cat. No.: **B103809**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (methylthio)acetate, a sulfur-containing ester, is a compound of interest in various scientific fields, from flavor and fragrance chemistry to its potential applications as a building block in organic synthesis. This technical guide provides a comprehensive overview of its chemical identity, properties, synthesis, and known biological context.

Chemical Identity and Properties

The nomenclature and key physicochemical properties of **Methyl (methylthio)acetate** are summarized below, providing essential data for its handling, characterization, and use in experimental settings.

IUPAC Name: methyl 2-(methylsulfanyl)acetate[1]

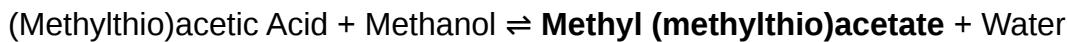
Synonyms:

- Methyl 2-(methylthio)acetate[1]
- Acetic acid, (methylthio)-, methyl ester[1]
- Methyl methylthioacetate[1]

- (Methylthio)acetic Acid Methyl Ester[1]
- Methyl S-methylthioglycolate[1]

Table 1: Physicochemical Properties of **Methyl (methylthio)acetate**

Property	Value	Reference
Molecular Formula	C4H8O2S	[1][2]
Molecular Weight	120.17 g/mol	[1][2]
CAS Number	16630-66-3	[1]
Appearance	Colorless to pale yellow liquid	[3][4]
Boiling Point	49-51 °C at 12 mmHg	[1][5][6]
Density	1.11 g/mL at 25 °C	[5][6]
Refractive Index	1.4650 at 20 °C	[5][6]
Solubility	Soluble in organic solvents like ethanol and ether; limited solubility in water.	[3]


Synthesis of Methyl (methylthio)acetate

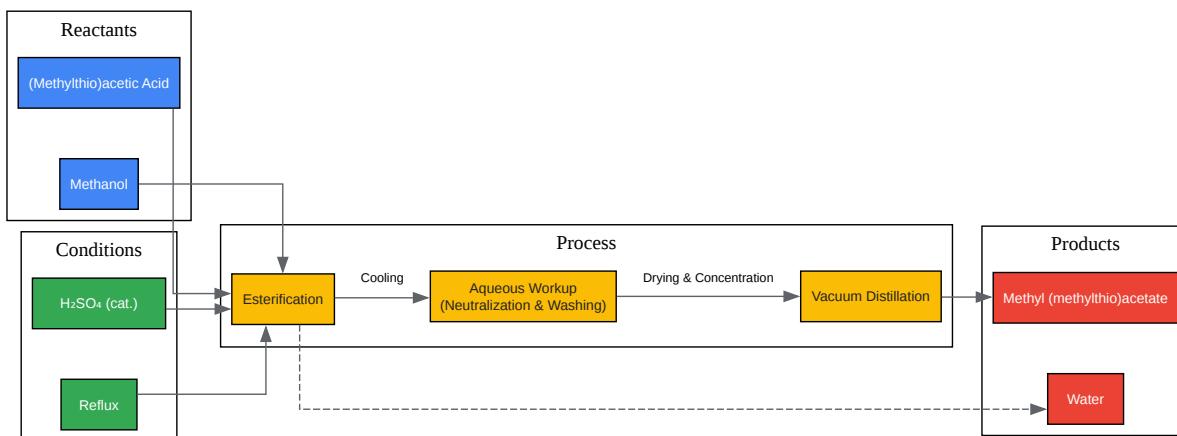
The synthesis of **Methyl (methylthio)acetate** can be achieved through several established organic chemistry reactions. The two primary methods are Fischer esterification and nucleophilic substitution.

Experimental Protocol 1: Fischer Esterification of (Methylthio)acetic Acid

This method involves the acid-catalyzed esterification of (methylthio)acetic acid with methanol.

Reaction:

Materials:


- (Methylthio)acetic acid
- Methanol (anhydrous)
- Concentrated sulfuric acid (catalyst)
- Sodium bicarbonate solution (saturated)
- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Ethyl acetate
- Standard laboratory glassware for reflux, extraction, and distillation

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (methylthio)acetic acid in an excess of anhydrous methanol.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)
- Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.[\[8\]](#)[\[10\]](#)
- Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[\[10\]](#)
- After completion, allow the mixture to cool to room temperature.
- Remove the excess methanol under reduced pressure using a rotary evaporator.[\[10\]](#)
- Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[\[8\]](#)[\[10\]](#)

- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[10]
- Purify the crude **Methyl (methylthio)acetate** by vacuum distillation.[8]

Workflow for Fischer Esterification:

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **Methyl (methylthio)acetate** via Fischer Esterification.

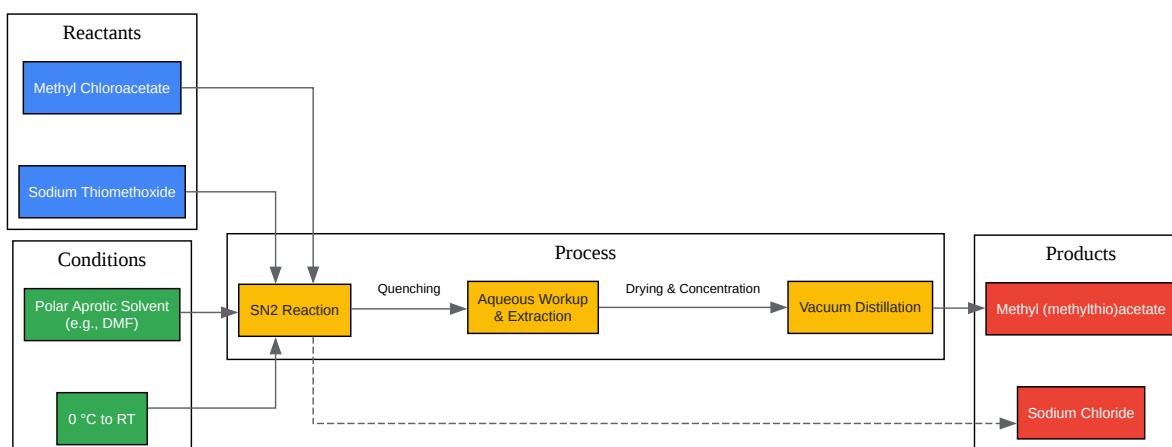
Experimental Protocol 2: Nucleophilic Substitution

This method involves the reaction of a methyl haloacetate (e.g., methyl chloroacetate or methyl bromoacetate) with a thiometoxide source, typically sodium thiometoxide.

Reaction:

Methyl Chloroacetate + Sodium Thiomethoxide → **Methyl (methylthio)acetate** + Sodium Chloride

Materials:


- Methyl chloroacetate or methyl bromoacetate
- Sodium thiomethoxide (or prepared *in situ* from methanethiol and a base like sodium hydroxide)[11]
- Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetone)
- Water
- Diethyl ether or other suitable organic solvent for extraction
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware for reaction, extraction, and distillation

Procedure:

- In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium thiomethoxide in an anhydrous polar aprotic solvent.
- Cool the solution to 0-5 °C using an ice bath.
- Slowly add a solution of methyl chloroacetate in the same solvent dropwise from the dropping funnel, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction by TLC.
- Upon completion, quench the reaction by pouring the mixture into cold water.
- Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

- Combine the organic extracts and wash with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.
- Purify the crude **Methyl (methylthio)acetate** by vacuum distillation.

Workflow for Nucleophilic Substitution:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The Oncometabolite 5'-Deoxy-5'-Methylthioadenosine Blocks Multiple Signaling Pathways of NK Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [benchchem.com](#) [benchchem.com]
- 3. [scribd.com](#) [scribd.com]
- 4. methyl 2-(methyl thio) acetate, 16630-66-3 [thegoodsentscompany.com]
- 5. Methyl-containing pharmaceuticals: Methylation in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. **METHYL (METHYLTHIO)ACETATE | 16630-66-3** [chemicalbook.com]
- 7. [Organic Syntheses Procedure](#) [orgsyn.org]
- 8. [community.wvu.edu](#) [community.wvu.edu]
- 9. [pubs.acs.org](#) [pubs.acs.org]
- 10. [Fischer Esterification-Typical Procedures](#) - operachem [operachem.com]
- 11. [Sodium methanethiolate](#) - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl (methylthio)acetate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b103809#methyl-methylthio-acetate-iupac-name-and-synonyms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com